molecular formula C20H18N6O5S2 B2788391 1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea CAS No. 642949-75-5

1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea

Cat. No.: B2788391
CAS No.: 642949-75-5
M. Wt: 486.52
InChI Key: IXQAWQIJTFPSNN-UHFFFAOYSA-N
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Description

1-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea (molecular formula: C₂₀H₁₈N₆O₅S₂) is a thiourea derivative featuring a bifunctional structure. Its core consists of a thiourea (-NH-CS-NH-) backbone substituted with two distinct moieties:

  • 2-Nitrobenzoyl group: A nitro-substituted benzoyl group at the opposing thiourea terminus, contributing electron-withdrawing effects and steric bulk .

This compound is part of a broader class of N-acylthioureas, which are known for their diverse biological activities, including enzyme inhibition (e.g., EGFR, MLKL) and antimicrobial properties . Its structural complexity suggests utility in medicinal chemistry, particularly in targeting proteins with hydrophobic or polar active sites.

Properties

IUPAC Name

N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O5S2/c1-12-11-13(2)22-19(21-12)25-33(30,31)15-9-7-14(8-10-15)23-20(32)24-18(27)16-5-3-4-6-17(16)26(28)29/h3-11H,1-2H3,(H,21,22,25)(H2,23,24,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQAWQIJTFPSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrimidine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Carbamothioyl Group Addition: The carbamothioyl group is added by reacting the sulfonamide derivative with isothiocyanates.

    Nitrobenzamide Formation: Finally, the nitrobenzamide group is introduced through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Heterocyclization Reactions

Thioureas are prone to intramolecular cyclization under basic conditions, forming heterocyclic compounds:

  • Route : Treatment with dimethyl acetylenedicarboxylate (DMAD) or base catalysts (e.g., pyridine) may induce cyclization, yielding thiazolidinone or thiazine derivatives .

  • Mechanism : Nucleophilic attack of the thiourea sulfur on the acyl group, followed by ring closure.

Product TypeReaction ConditionsOutcome
ThiazolidinoneDMAD, CH3OH, RTMethyl thiazolidin-5-ylidene
ThiazineDMAD, AcOH, reflux2-benzamido-4-oxo-thiazine

Substitution and Coupling Reactions

The nitrobenzoyl group and sulfamoyl moiety may participate in:

  • Nucleophilic aromatic substitution : The nitro group activates the benzoyl ring for substitution (e.g., with amines or alkoxides).

  • Sulfonamide cleavage : Acidic or basic hydrolysis could cleave the sulfamoyl linkage, releasing the pyrimidine fragment .

Structural Stability and Reactivity

  • Hydrogen bonding : The thiourea’s NH groups may form intramolecular hydrogen bonds, influencing reactivity .

  • Oxidation : The sulfur atom in thiourea is susceptible to oxidation (e.g., to form thione or sulfonic acid derivatives).

Analytical Characterization

Relevant analytical techniques include:

  • Mass spectrometry : Molecular weight (e.g., ~517 g/mol for similar sulfamoyl-thiourea derivatives) .

  • NMR spectroscopy : To confirm structural integrity and hydrogen bonding patterns .

Toxicity and Biochemical Relevance

While not explicitly studied, thioureas and sulfonamides are known to exhibit biological activity (e.g., antimicrobial or anticancer properties). The nitrobenzoyl group may enhance lipophilicity and cellular permeability.

Scientific Research Applications

Structural Features

The compound features a thiourea moiety, which is known for its ability to form hydrogen bonds and participate in various chemical reactions. The presence of a pyrimidine ring enhances its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds containing thiourea and sulfamoyl groups exhibit significant anticancer properties. The structural modifications in 1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance. In vitro studies have demonstrated that derivatives of thiourea possess broad-spectrum antibacterial effects .

Enzyme Inhibition

1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea may act as an inhibitor for specific enzymes involved in disease pathways, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme is crucial in the development of Alzheimer's disease, and inhibitors are being explored for therapeutic applications .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of novel materials. Researchers have explored its application in creating polymers with enhanced thermal stability and mechanical properties. The incorporation of thiourea derivatives into polymer matrices can lead to materials with improved functionalities .

Photovoltaic Applications

Recent studies suggest that compounds like 1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea can be utilized in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy positions them as potential candidates for renewable energy applications .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiourea derivatives, including the target compound, demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to cell death. The findings suggest that further development could lead to effective cancer therapies .

Case Study 2: Antimicrobial Testing

In a comparative study involving various thiourea derivatives, the compound exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria. The results highlighted its potential as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation.

    Protein Binding: It can bind to specific proteins, altering their function and leading to cell death or inhibition of cell growth.

    Pathways Involved: The compound affects pathways related to cell cycle regulation, apoptosis, and DNA repair mechanisms.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiourea Derivatives

Compound Name Substituent 1 Substituent 2 Molecular Weight Key Features
Target Compound 4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl 2-Nitrobenzoyl 486.52 g/mol Sulfamoyl linker, nitro group for electron withdrawal
1-Benzoyl-3-(4,6-dimethylpyrimidin-2-yl)thiourea () Benzoyl 4,6-Dimethylpyrimidin-2-yl 328.40 g/mol Lacks sulfamoyl and nitro groups; simpler aromatic substitution
1-(4-Chlorophenyl)-3-(3-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)thiourea () 4-Chlorophenyl 3-((6,7-Dimethoxyquinazolin-4-yl)oxy)phenyl ~520 g/mol (estimated) Chlorine and quinazoline groups enhance EGFR inhibition (IC₅₀: ~14.8 nM)
1-(4,6-Dimethylpyrimidin-2-yl)thiourea () 4,6-Dimethylpyrimidin-2-yl Hydrogen 182.25 g/mol Minimal substitution; base structure for derivatization

Key Observations:

Sulfamoyl vs. Direct Linkage : The target compound’s sulfamoyl group (‑SO₂NH‑) enhances polarity and hydrogen-bonding capacity compared to compounds with direct aryl-thiourea linkages (e.g., ) .

This contrasts with non-nitrated analogs (e.g., benzoyl in ), which may exhibit reduced electrophilic reactivity .

Biological Activity : Thioureas with extended aromatic systems (e.g., quinazoline in ) show marked EGFR inhibition, suggesting the target compound’s pyrimidine and nitro groups may synergize for similar activity .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The sulfamoyl group in the target compound likely improves aqueous solubility compared to non-sulfonated analogs (e.g., ), though the nitrobenzoyl moiety may counterbalance this with hydrophobicity .
  • Drug-Likeness : Computational studies on analogous N-benzoylthioureas () indicate moderate logP values (~3.5–4.0) and acceptable bioavailability, aligning with Lipinski’s rules .

Biological Activity

1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various biological targets, and the structure-activity relationships (SAR) that underpin its pharmacological properties.

Chemical Structure and Synthesis

The compound features a thiourea moiety, which is known for its ability to form hydrogen bonds and interact with biological targets. The synthesis typically involves the reaction of isothiocyanates with amines, leading to the formation of thioureas that can be further modified to enhance their biological activity.

1. Antimicrobial Activity

Thiourea derivatives, including the compound , have been shown to exhibit potent antimicrobial properties. For instance, studies indicate that compounds with similar structures inhibit the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values for related thioureas often fall within the range of 0.78–3.125 μg/mL against Staphylococcus aureus and other Gram-positive bacteria .

CompoundTarget PathogenMIC (μg/mL)
1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thioureaS. aureus0.78–3.125
Similar Thiourea DerivativeEscherichia coli1.56–3.12

2. Anticancer Activity

Recent investigations have highlighted the anticancer potential of thiourea derivatives. The compound demonstrates efficacy against various cancer cell lines, with IC50 values ranging from 7 to 20 µM in different assays . Mechanistic studies suggest that these compounds may inhibit angiogenesis and alter cancer cell signaling pathways.

Cancer Cell LineIC50 (µM)
Pancreatic14
Prostate10
Breast7

3. Antioxidant Activity

The antioxidant capacity of thiourea derivatives has also been evaluated using assays like DPPH and ABTS radical scavenging tests. The compound exhibits strong reducing potential, which may protect cells from oxidative stress .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a series of thiourea derivatives showed significant antibacterial activity against E. coli and S. aureus, with some compounds achieving inhibition rates exceeding 90% .
  • Anticancer Mechanisms : In vitro studies on human leukemia cell lines revealed that certain thioureas induced apoptosis through both extrinsic and intrinsic pathways, suggesting their potential as therapeutic agents in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives. Key factors influencing their efficacy include:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the phenyl ring significantly impacts antibacterial and anticancer activities.
  • Hydrogen Bonding : Compounds capable of forming multiple hydrogen bonds typically exhibit enhanced binding affinity to biological targets .

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